

# structure of 2,4-Dichloro-6-methoxypyrimidine

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## Compound of Interest

Compound Name: **2,4-Dichloro-6-methoxypyrimidine**

Cat. No.: **B105707**

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An In-Depth Technical Guide to **2,4-Dichloro-6-methoxypyrimidine**

## Abstract

This technical guide provides a comprehensive overview of **2,4-dichloro-6-methoxypyrimidine**, a pivotal heterocyclic intermediate in modern organic synthesis. We delve into its fundamental structure, physicochemical properties, and spectroscopic characteristics. The guide emphasizes the compound's synthesis and unique reactivity, particularly the regioselectivity of its nucleophilic aromatic substitution (SNAr) reactions, which is critical for its application. We explore its utility as a versatile building block in the development of pharmaceuticals and other bioactive molecules. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to effectively utilize this compound in complex synthetic strategies.

## Introduction: The Versatility of a Dichlorinated Pyrimidine Core

Pyrimidine, an electron-deficient aromatic heterocycle, is a cornerstone of numerous biological molecules and synthetic drugs[1]. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, making it a privileged scaffold in medicinal chemistry[1]. **2,4-Dichloro-6-methoxypyrimidine** (CAS No. 43212-41-5) has emerged as a particularly valuable intermediate. Its structure, featuring two chlorine atoms at positions C2 and C4, offers two distinct, reactive sites for nucleophilic substitution. The presence of the methoxy group at C6 further modulates the electronic

properties of the ring, influencing the reactivity and regioselectivity of these substitutions. This inherent reactivity profile enables the sequential and controlled introduction of different functional groups, making it an ideal starting material for constructing complex molecular architectures found in a wide array of therapeutic agents, from herbicides to anticancer and antidiabetic medications[2].

## Nomenclature, Structure, and Physicochemical Properties

A precise understanding of a compound's identity and properties is paramount for its effective use in a laboratory setting.

- IUPAC Name: **2,4-dichloro-6-methoxypyrimidine**[3]
- CAS Number: 43212-41-5[3]
- Synonyms: 6-methoxy-2,4-dichloropyrimidine[4]

The core structure consists of a pyrimidine ring substituted with two chlorine atoms and one methoxy group.

Caption: Chemical structure of **2,4-Dichloro-6-methoxypyrimidine**.

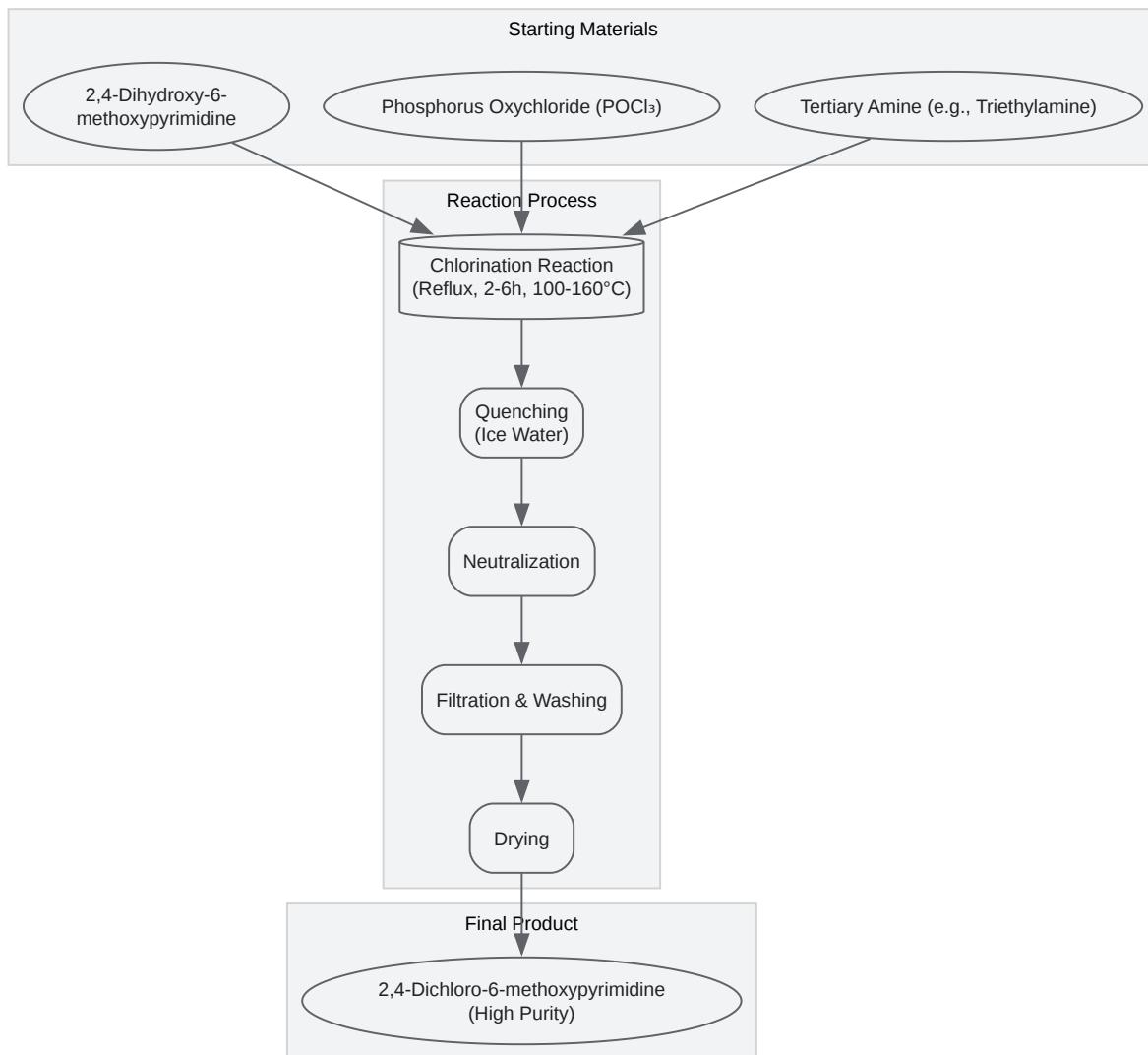
## Physicochemical and Spectroscopic Data

The physical and spectral properties are essential for handling, reaction monitoring, and final product characterization.

Property	Value	Source
Molecular Formula	$C_5H_4Cl_2N_2O$	<a href="#">[3]</a>
Molecular Weight	179.00 g/mol	<a href="#">[3]</a>
Appearance	White to Light Yellow Powder	<a href="#">[5]</a>
Melting Point	44-47 °C (lit.)	<a href="#">[5]</a> <a href="#">[6]</a>
Solubility	Soluble in Chloroform, Ether, Ethyl Acetate, Toluene. Insoluble in water.	<a href="#">[5]</a> <a href="#">[7]</a>
$^{13}C$ NMR	Spectra available, confirming the carbon framework.	<a href="#">[3]</a> <a href="#">[8]</a>
IR Spectroscopy	Data available, showing characteristic vibrations of the pyrimidine ring and substituents.	<a href="#">[8]</a>

## Synthesis and Manufacturing Protocol

The most common and industrially scalable synthesis of dichloropyrimidines involves the chlorination of the corresponding dihydroxy precursors (which exist in the more stable tautomeric dione form). The causality behind this choice is the ready availability of barbituric acid derivatives and the efficacy of phosphorus oxychloride ( $POCl_3$ ) as a chlorinating agent for such systems[\[9\]](#)[\[10\]](#).

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Caption: General workflow for the synthesis of **2,4-dichloro-6-methoxypyrimidine**.

## Detailed Experimental Protocol: Chlorination

This protocol is a self-validating system adapted from established industrial methods[10][11].

The use of a tertiary amine catalyst accelerates the reaction and improves yield by activating the phosphorus oxychloride.

- **Setup:** In a nitrogen-purged reaction flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 2,4-dihydroxy-6-methoxypyrimidine (1.0 eq), a suitable solvent (e.g., toluene), and phosphorus oxychloride (2.0-3.0 eq).
- **Catalyst Addition:** Under constant agitation, carefully add a catalytic amount of a tertiary amine such as triethylamine or N,N-dimethylaniline (0.1-1.5 eq). The amine acts as a base to facilitate the formation of a more reactive chlorophosphonium intermediate.
- **Reaction:** Heat the mixture to reflux (typically 100-160°C) for 2-6 hours. The progress of the reaction should be monitored by a suitable analytical technique such as HPLC or TLC.
- **Work-up:** Once the reaction is complete, cool the flask to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice or into ice-cold water to quench the excess phosphorus oxychloride. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.
- **Isolation:** The product typically precipitates as a solid. Neutralize the aqueous slurry with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral.
- **Purification:** Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the final product as a crystalline solid.

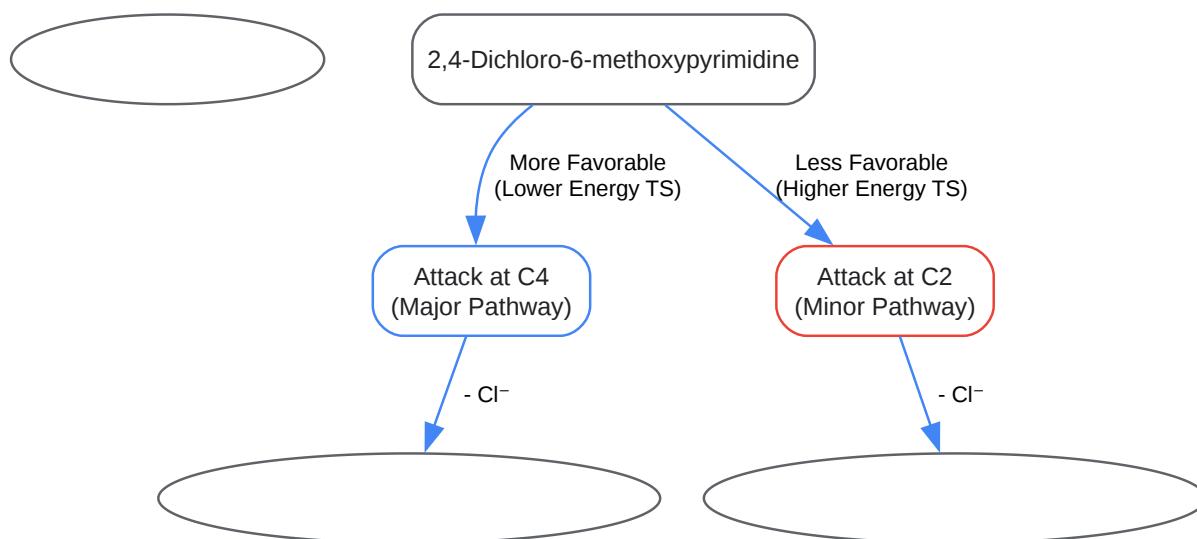
## Reactivity and Mechanistic Insights: The SNAr Reaction

The synthetic utility of **2,4-dichloro-6-methoxypyrimidine** stems from the differential reactivity of its two chlorine atoms towards nucleophiles in SNAr reactions. The pyrimidine ring's two nitrogen atoms are strongly electron-withdrawing, which significantly activates the C2 and C4 positions for nucleophilic attack[12].

## Regioselectivity: C4 vs. C2

In general, nucleophilic substitution on 2,4-dichloropyrimidines occurs preferentially at the C4 position[12][13]. This selectivity can be rationalized by examining the stability of the Meisenheimer-like intermediate formed during the reaction. Attack at C4 allows the negative charge to be delocalized onto the N1 nitrogen atom, which is a more stable arrangement than the intermediate formed from attack at C2, where delocalization is less effective.

However, the presence of the electron-donating methoxy group at C6 complicates this simple model. Electron-donating groups at C6 can sometimes favor attack at the C2 position[12]. Despite this, for many common nucleophiles, the inherent preference for C4 attack remains dominant. This differential reactivity is a powerful tool, allowing for the selective, stepwise functionalization of the pyrimidine core. A strong nucleophile can first displace the C4 chlorine, and then under more forcing conditions, a second nucleophile can displace the C2 chlorine.



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